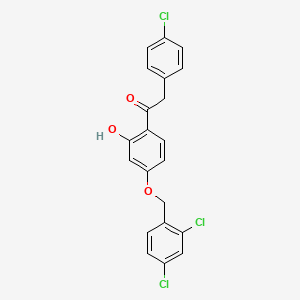
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 2,4-Dichlorobenzyloxy Intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable phenol derivative under basic conditions to form the 2,4-dichlorobenzyloxy intermediate.
Coupling with 4-Chlorophenyl Ethanone: The intermediate is then coupled with 4-chlorophenyl ethanone in the presence of a base and a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone: Similar structure but lacks the benzyloxy group.
2-Hydroxy-4-(2,4-dichlorobenzyloxy)acetophenone: Similar structure but with different substitution patterns.
Uniqueness
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is unique due to the presence of both the 2,4-dichlorobenzyloxy and 4-chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H15Cl3O3 |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H15Cl3O3/c22-15-4-1-13(2-5-15)9-20(25)18-8-7-17(11-21(18)26)27-12-14-3-6-16(23)10-19(14)24/h1-8,10-11,26H,9,12H2 |
InChI Key |
LHSQEHNVBNNKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


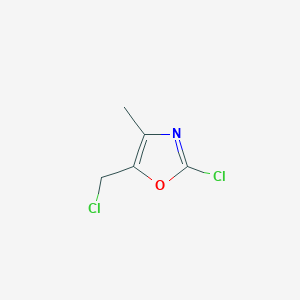
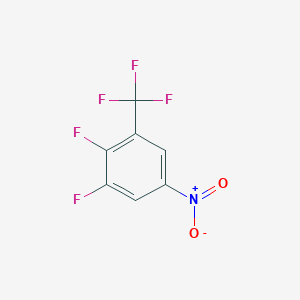
![2,6-dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide](/img/structure/B14860961.png)
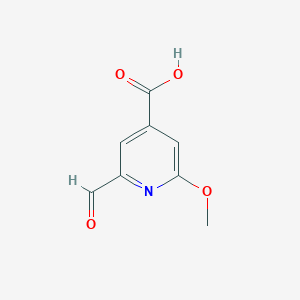
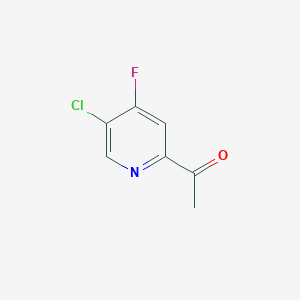

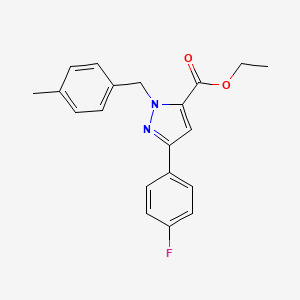


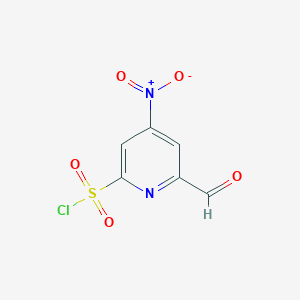
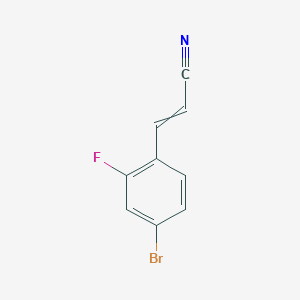
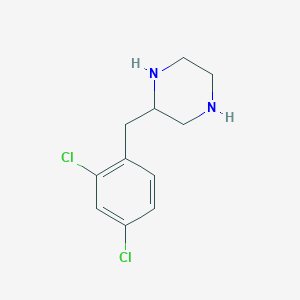
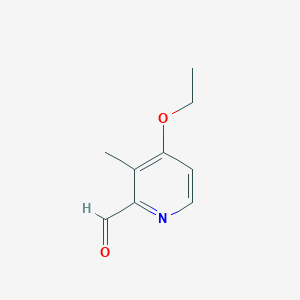
![7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14861037.png)
